4-bromo-7-methyl-2,3-dihydro-1H-indene
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Overview
Description
4-Bromo-7-methyl-2,3-dihydro-1H-indene is a chemical compound with the molecular formula C10H11Br It is a derivative of indene, a bicyclic hydrocarbon, and features a bromine atom and a methyl group attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-7-methyl-2,3-dihydro-1H-indene typically involves the bromination of 7-methyl-2,3-dihydro-1H-indene. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond in the indene ring can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 4-methoxy-7-methyl-2,3-dihydro-1H-indene when methoxide is the nucleophile.
Oxidation Reactions: Products include 4-bromo-7-methyl-1-indanone.
Reduction Reactions: Products include 4-bromo-7-methyl-2,3-dihydroindane.
Scientific Research Applications
4-Bromo-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and the development of bioactive molecules.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-7-methyl-2,3-dihydro-1H-indene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3-dihydro-1H-indene: Lacks the methyl group at the 7-position.
7-Methyl-2,3-dihydro-1H-indene: Lacks the bromine atom at the 4-position.
4-Bromo-7-methyl-1-indanone: An oxidized form of 4-bromo-7-methyl-2,3-dihydro-1H-indene.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group on the indene ring, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-7-methyl-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWHYTHDXQSWPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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